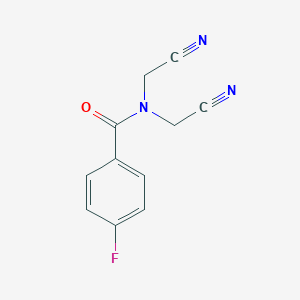

N,N-bis(cyanomethyl)-4-fluorobenzamide

Descripción

N,N-bis(cyanomethyl)-4-fluorobenzamide is a synthetic organic compound characterized by a benzamide backbone substituted with a fluorine atom at the para position and two cyanomethyl groups attached to the nitrogen atom. These compounds are typically synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under catalytic conditions (e.g., CuCl and Cu(OTf)₂) .

Propiedades

Número CAS |

54240-94-7 |

|---|---|

Fórmula molecular |

C11H8FN3O |

Peso molecular |

217.2g/mol |

Nombre IUPAC |

N,N-bis(cyanomethyl)-4-fluorobenzamide |

InChI |

InChI=1S/C11H8FN3O/c12-10-3-1-9(2-4-10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |

Clave InChI |

RZJHLTTVQYWCKG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)F |

SMILES canónico |

C1=CC(=CC=C1C(=O)N(CC#N)CC#N)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares N,N-bis(cyanomethyl)-4-fluorobenzamide with structurally related compounds, focusing on synthesis, spectral data, and substituent effects.

Structural and Spectral Comparisons

Table 1 summarizes key data for select N,N-bis(cyanomethyl)amine derivatives and related compounds:

*Theoretical values for N,N-bis(cyanomethyl)-4-fluorobenzamide are estimated based on analogs.

Key Observations:

- Cyanomethyl Groups: The $^{13}\text{C-NMR}$ signal for cyanomethyl carbons consistently appears near 114–115 ppm across analogs, as seen in compounds 2c and 2e .

- Fluorine Effects: The electron-withdrawing fluorine substituent in 4-fluorobenzamide is expected to deshield adjacent aromatic carbons, shifting their $^{13}\text{C-NMR}$ signals upfield compared to non-fluorinated benzamide derivatives. This aligns with trends observed in fluorinated aromatic systems .

- Synthetic Challenges: Aromatic amines with electron-withdrawing groups (e.g., -F) often exhibit reduced reactivity in multi-component coupling reactions. For example, aniline derivatives with strong electron-withdrawing substituents favor Strecker-type products (e.g., cyanomethylamines) over bis(cyanomethyl)amines, as seen in reactions yielding ≤12% bis-products for unsubstituted aniline .

Substituent Effects on Reactivity and Yield

The electronic nature of substituents significantly impacts reaction pathways:

- Electron-Donating Groups (EDGs): Amines with EDGs (e.g., -OMe, -CH₃) enhance nucleophilicity, facilitating bis(cyanomethyl)amine formation. For instance, 2,2'-[Methylenebis(4-methoxybenzylimino)]bisacetonitrile (1a) was synthesized in 99% yield under optimized conditions .

- Electron-Withdrawing Groups (EWGs): EWGs (e.g., -F, -NO₂) reduce amine nucleophilicity, favoring alternative pathways. For example, aromatic amines with EWGs predominantly yield Strecker adducts (e.g., cyanomethylamines 4a–c) instead of bis(cyanomethyl)amines . This suggests that synthesizing N,N-bis(cyanomethyl)-4-fluorobenzamide may require modified conditions (e.g., paraformaldehyde in methanol) to suppress competing reactions .

Catalytic System and Reaction Optimization

The cooperative CuCl/Cu(OTf)₂ catalytic system is critical for selective bis(cyanomethyl)amine synthesis . Key findings include:

- Formaldehyde Source: Formalin (aqueous formaldehyde) promotes five-component coupling adducts, while paraformaldehyde (polymeric) favors seven-component adducts, which can retro-convert to bis(cyanomethyl)amines under specific conditions .

- Solvent Effects: Methanol enhances yields for aromatic amines with EDGs, whereas acetonitrile is less effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.